Mal-sac-hnsa Mal-sac-hnsa
Brand Name: Vulcanchem
CAS No.: 101554-76-1
VCID: VC21542798
InChI: InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1
SMILES: C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
Molecular Formula: C16H16N2NaO9S+
Molecular Weight: 435.4 g/mol

Mal-sac-hnsa

CAS No.: 101554-76-1

Cat. No.: VC21542798

Molecular Formula: C16H16N2NaO9S+

Molecular Weight: 435.4 g/mol

* For research use only. Not for human or veterinary use.

Mal-sac-hnsa - 101554-76-1

CAS No. 101554-76-1
Molecular Formula C16H16N2NaO9S+
Molecular Weight 435.4 g/mol
IUPAC Name sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate
Standard InChI InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1
Standard InChI Key FRUFOUVTWCKBKQ-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
SMILES C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+]

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

C16H16N2NaO9S+ is not a compound